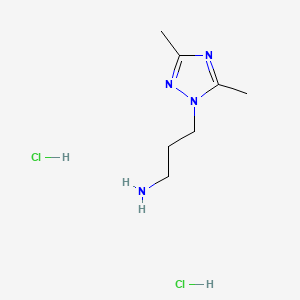
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with other functional groups[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions[3][3].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives[3][3].
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anticancer and antifungal agents.
Agriculture: The compound is explored for its potential as a plant growth regulator and pesticide.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Another similar compound with a ketone group.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride lies in its specific substitution pattern and the presence of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H16Cl2N4 |
|---|---|
Molecular Weight |
227.13 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N4.2ClH/c1-6-9-7(2)11(10-6)5-3-4-8;;/h3-5,8H2,1-2H3;2*1H |
InChI Key |
UIZOMWIXEQACJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C)CCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















